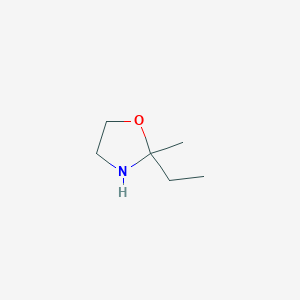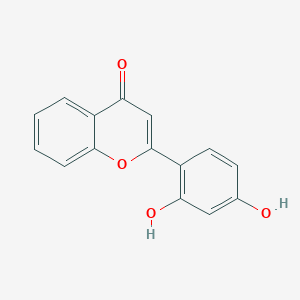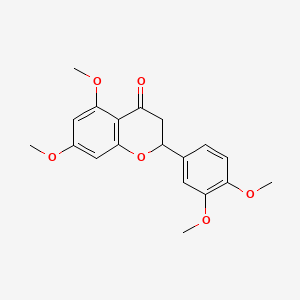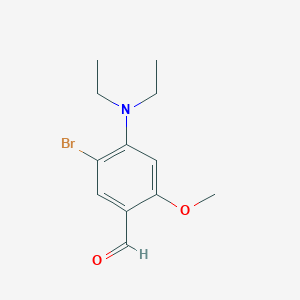
ethane-1,2-diamine;2-hydroxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethane-1,2-diamine typically involves the reaction of 1,2-dichloroethane with ammonia under pressure at elevated temperatures (around 180°C) in an aqueous medium. This reaction produces ethane-1,2-diamine along with hydrogen chloride, which forms a salt with the amine. The amine is then liberated by adding sodium hydroxide and can be recovered by rectification .
2-Hydroxybenzoic acid can be prepared through the Kolbe-Schmitt reaction, which involves the carboxylation of phenolates. This reaction typically requires high pressure and temperature conditions .
Industrial Production Methods
Industrial production of ethane-1,2-diamine involves large-scale reactions of 1,2-dichloroethane with ammonia, followed by purification steps to isolate the desired product. The production of 2-hydroxybenzoic acid is often carried out using the Kolbe-Schmitt reaction on an industrial scale, ensuring high yields and purity .
化学反応の分析
Types of Reactions
Ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form ethane.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of amino groups.
2-Hydroxybenzoic acid can undergo:
Esterification: Reacts with alcohols to form esters.
Decarboxylation: Loses a carbon dioxide molecule under heat to form phenol.
Substitution: The hydroxyl group can be substituted with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Esterification: Acid catalysts like sulfuric acid are commonly used.
Decarboxylation: Requires heating, often in the presence of a catalyst
Major Products
Oxidation: Produces amides or nitriles.
Reduction: Produces ethane.
Esterification: Produces esters of 2-hydroxybenzoic acid.
Decarboxylation: Produces phenol
科学的研究の応用
Ethane-1,2-diamine;2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the production of polymers, resins, and other industrial chemicals .
作用機序
The mechanism of action of ethane-1,2-diamine;2-hydroxybenzoic acid involves its interaction with various molecular targets. The amino groups in ethane-1,2-diamine can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. The hydroxyl and carboxyl groups in 2-hydroxybenzoic acid can interact with cellular components, affecting biochemical pathways .
類似化合物との比較
Similar Compounds
Ethylenediamine: Similar structure but lacks the hydroxybenzoic acid component.
2-Hydroxybenzoic acid: Similar structure but lacks the ethane-1,2-diamine component.
Diethylenetriamine: Contains an additional amino group compared to ethane-1,2-diamine.
1,2-Diaminopropane: Similar structure but with a different carbon backbone
Uniqueness
Ethane-1,2-diamine;2-hydroxybenzoic acid is unique due to the combination of both diamine and hydroxybenzoic acid functionalities, which allows it to participate in a wider range of chemical reactions and interactions compared to its individual components .
特性
CAS番号 |
17368-48-8 |
|---|---|
分子式 |
C9H14N2O3 |
分子量 |
198.22 g/mol |
IUPAC名 |
ethane-1,2-diamine;2-hydroxybenzoic acid |
InChI |
InChI=1S/C7H6O3.C2H8N2/c8-6-4-2-1-3-5(6)7(9)10;3-1-2-4/h1-4,8H,(H,9,10);1-4H2 |
InChIキー |
XMKRUMDYHIISKX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)O.C1=CC=C(C(=C1)C(=O)O)O.C(CN)N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)O)O.C(CN)N |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1H-Tetrazole, 1-[(phenylmethoxy)methyl]-](/img/structure/B3048469.png)





![2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B3048479.png)


